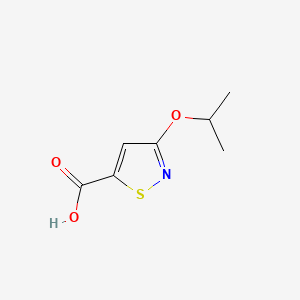
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is an organic compound with a unique structure that includes a thiazole ring, an isopropoxy group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the isopropoxy group and carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring.
Applications De Recherche Scientifique
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yloxy)propanoic acid: Similar in structure but lacks the thiazole ring.
Phenylacetone: Contains a different functional group arrangement but shares some structural similarities.
Uniqueness
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
3-propan-2-yloxy-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
RDJHRFPVPNGRCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NSC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


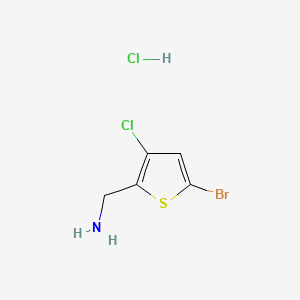
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
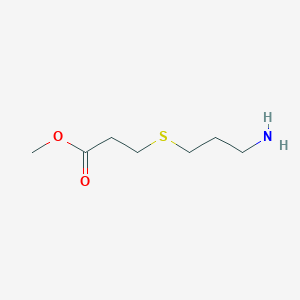
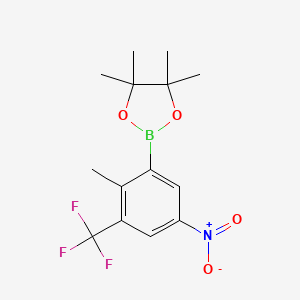

![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
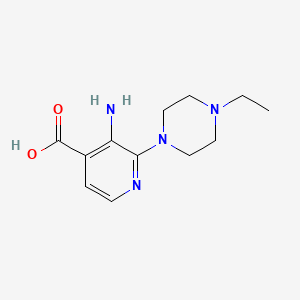
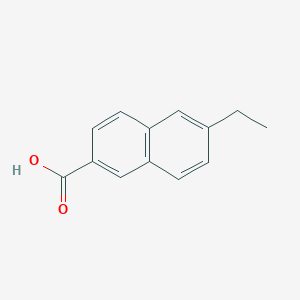
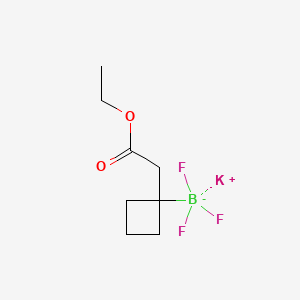

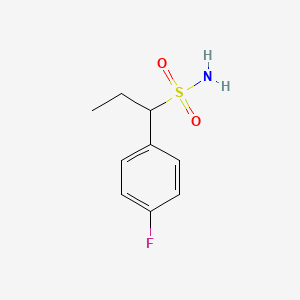
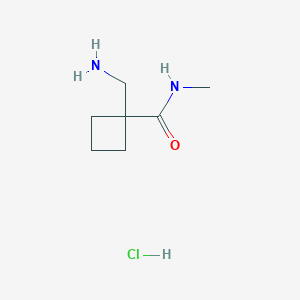
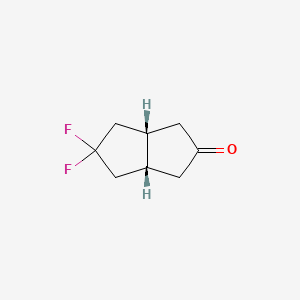
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
